3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Scientific Research Applications
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrimidine rings separately, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
- 3-Hydroxy-6-methylpyridine
- 2-Hydroxy-6-methylpyridine
- N-methylpyridine
Uniqueness
What sets 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
IUPAC Name |
3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-4-3-7-18-16(12)24-11-13-5-8-21(9-6-13)14-10-15(22)20(2)17(23)19-14/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKVUJWDRYIFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=O)N(C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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